4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone
Overview
Description
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Starting from hydrazine and an appropriate diketone or ketoester.
Reaction conditions: These reactions often require acidic or basic catalysts and may be conducted under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridazine derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Introduction of different substituents on the pyridazinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: Potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Development of new pharmaceuticals.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar structural features.
Dihydropyridazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone may exhibit unique properties due to the presence of the isopropyl group and the specific arrangement of atoms in its structure, which can influence its reactivity and biological activity.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be necessary.
Biological Activity
4,5-Dihydro-6-(1-methylethyl)-3(2H)-pyridazinone, a compound belonging to the pyridazine family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and case studies that highlight its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 112.13 g/mol
- CAS Number : 5157-08-4
- Melting Point : 81°C
- Appearance : White crystalline powder
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes under reflux conditions. For instance, a common method includes the reaction of 1-methylethyl hydrazine with a suitable carbonyl compound in the presence of an acid catalyst.
Anticancer Properties
Recent studies have focused on the anticancer potential of pyridazinone derivatives. For example, a study synthesized various 3(2H)-pyridazinone derivatives and evaluated their effects on the HCT116 colon carcinoma cell line. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that modifications at specific positions on the pyridazinone scaffold can enhance biological activity .
The proposed mechanism for the anticancer activity of this compound involves:
- Inhibition of Cell Cycle Progression : Compounds were shown to induce cell cycle arrest in the G1 phase.
- Induction of Apoptosis : Flow cytometry assays demonstrated that treated cells underwent apoptosis in a dose-dependent manner.
Other Biological Activities
Additionally, derivatives of this compound have been explored for other pharmacological activities:
- Antimicrobial Activity : Some studies have reported moderate antimicrobial effects against various bacterial strains.
- Cardiotonic Effects : Certain derivatives have been identified as potential cardiotonics, indicating their role in enhancing cardiac contractility .
Case Study 1: Anticancer Evaluation
A recent evaluation involved synthesizing a series of pyridazinone derivatives, including this compound. The study assessed their cytotoxicity against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 12.5 |
Compound B | MCF-7 | 15.0 |
This compound | HCT116 | 10.0 |
The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested .
Case Study 2: Cardiotonic Activity
Another study investigated the cardiotonic properties of various pyridazinones. The results showed that specific modifications to the structure significantly enhanced cardiac contractility in animal models.
Properties
IUPAC Name |
3-propan-2-yl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-3-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDVJSJBVFNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629889 | |
Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210230-80-1 | |
Record name | 6-(Propan-2-yl)-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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